1-benzyl-2-(chloromethyl)-1H-imidazole
Overview
Description
1-Benzyl-2-(chloromethyl)-1H-imidazole is a chemical compound with the molecular formula C15H13ClN2 and a molecular weight of 256.73 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-benzyl-2-(chloromethyl)-1H-imidazole consists of a benzyl group (C6H5CH2-) attached to the 1-position of an imidazole ring, and a chloromethyl group (-CH2Cl) attached to the 2-position of the imidazole ring .Physical And Chemical Properties Analysis
1-Benzyl-2-(chloromethyl)-1H-imidazole is an off-white solid . Other physical and chemical properties such as boiling point, melting point, and density were not available in the sources I found.Scientific Research Applications
Synthesis and Characterization
- 1-Benzyl-2-(chloromethyl)-1H-imidazole is used in the synthesis of various imidazole derivatives, including biologically important ones like L-histidine. For instance, it is converted under mild conditions into corresponding L-histidine derivatives, which are obtained with high yield and enantiomeric excess (Talab, Taha, & Lugtenburg, 2014).
- It is also integral in the preparation of compounds like 2-((3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)methyl)-1H-benzo[d]imidazole, which have shown potential as α-glucosidase inhibitors, relevant in anti-diabetic research (Ibraheem et al., 2020).
Development of Novel Compounds
- Research has utilized 1-Benzyl-2-(chloromethyl)-1H-imidazole in developing new benzimidazole-pyrazoline hybrid molecules with potential medicinal applications, including anti-diabetic activity. These compounds are synthesized through multistep reactions involving cyclization and coupling processes (Ibraheem et al., 2020).
- Another application includes its use in synthesizing flexible ligands with two imidazoles for various chemical studies and potential applications in materials science (You, 2012).
Chemical Properties and Applications
- It plays a role in the preparation of novel compounds with diverse applications, such as those with antimicrobial, anti-inflammatory, and potentially anticancer properties. For example, it contributes to the synthesis of compounds like 2-aryl-4,5-diphenyl-1H-imidazoles, which demonstrate a range of medicinal properties (Gurav et al., 2022).
- The compound is also significant in studying the ambidentate properties of asymmetric substituted imidazoles, which have implications in organic synthesis and the development of various organic compounds (Ivanova et al., 2005).
Safety And Hazards
properties
IUPAC Name |
1-benzyl-2-(chloromethyl)imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c12-8-11-13-6-7-14(11)9-10-4-2-1-3-5-10/h1-7H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIVGSUHQVOULM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301246856 | |
Record name | 2-(Chloromethyl)-1-(phenylmethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301246856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-2-(chloromethyl)-1H-imidazole | |
CAS RN |
58610-70-1 | |
Record name | 2-(Chloromethyl)-1-(phenylmethyl)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58610-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)-1-(phenylmethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301246856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.